

5-Methylchrysene: A Comprehensive Toxicological Profile

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylchrysene, a polycyclic aromatic hydrocarbon (PAH), is a potent environmental carcinogen found in tobacco smoke, polluted air, and as a product of incomplete combustion of organic materials.[1][2] Classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC), there is sufficient evidence of its carcinogenicity in experimental animals.[1][3] This technical guide provides a comprehensive overview of the toxicological profile of **5-methylchrysene**, with a focus on its metabolism, genotoxicity, and carcinogenicity. Quantitative data are summarized, key experimental methodologies are detailed, and critical biological pathways are visualized to support researchers, scientists, and drug development professionals in understanding and mitigating the risks associated with this compound.

Physicochemical Properties and Exposure

5-Methylchrysene (5-MC) is a solid crystalline substance with the chemical formula C₁₉H₁₄.[1] It is insoluble in water but soluble in organic solvents like acetone. Human exposure primarily occurs through inhalation of contaminated air and tobacco smoke, as well as ingestion of contaminated food and water.



Property	Value	Reference
Molecular Formula	C19H14	
Molar Mass	242.321 g⋅mol ⁻¹	-
Melting Point	117.5 °C	-
Water Solubility	0.062 mg/L at 27 °C	-
Vapor Pressure	2.5 x 10 ⁻⁷ mmHg	-
Appearance	Purple crystals	-

Toxicokinetics and Metabolism

The toxicity of **5-methylchrysene** is intrinsically linked to its metabolic activation into reactive intermediates that can bind to cellular macromolecules, including DNA. The primary pathway for this activation involves cytochrome P450 (CYP) enzymes.

Metabolic Activation

The metabolic activation of **5-methylchrysene** predominantly follows the diol-epoxide pathway. Initially, CYP enzymes, particularly CYP1A1 and CYP1B1, oxidize **5-methylchrysene** to form arene oxides. These are then hydrated by epoxide hydrolase to yield dihydrodiols, with the major proximate carcinogen being trans-1,2-dihydroxy-1,2-dihydro-**5-methylchrysene** (5-MC-1,2-diol). This dihydrodiol is further oxidized by CYP enzymes to form the ultimate carcinogen, 5-MC-1,2-diol-3,4-epoxide, a highly reactive species that can form covalent adducts with DNA.

In human liver, CYP1A2 and CYP2C10 are key enzymes in this activation, while CYP1A1 plays a more significant role in the lungs. Another metabolic pathway involves the formation of an ortho-quinone.

Detoxification

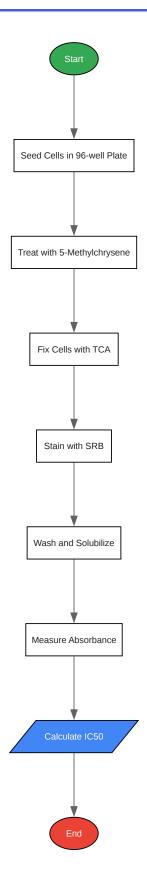
The reactive diol-epoxides of **5-methylchrysene** can be detoxified through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). Co-expression of human GSTP1 has been shown to protect cells against the cytotoxicity and mutagenicity of **5-methylchrysene** and its 1,2-dihydrodiol intermediate.











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